Scaposin

Description

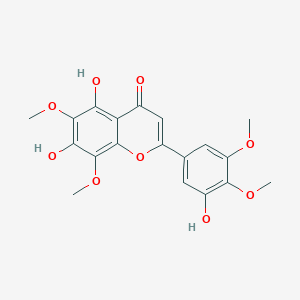

Structure

2D Structure

3D Structure

Properties

CAS No. |

18398-74-8 |

|---|---|

Molecular Formula |

C19H18O9 |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O9/c1-24-12-6-8(5-10(21)16(12)25-2)11-7-9(20)13-14(22)18(26-3)15(23)19(27-4)17(13)28-11/h5-7,21-23H,1-4H3 |

InChI Key |

NYKXAPFHNLNAIJ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |

Origin of Product |

United States |

Preclinical Mechanistic Studies in in Vitro and in Vivo Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are crucial for dissecting the precise molecular pathways and targets through which a compound exerts its biological effects. This subsection explores the mechanistic studies of Scaposin in different cellular systems.

Mechanistic Studies of Anti-proliferative Activity in Cancer Cell Lines

This compound, identified as an O-methylated flavone (B191248) and a type of flavonoid, has been reported to exhibit anticancer effects. Preliminary studies indicate that this compound shows anticancer effects on human breast adenocarcinoma MCF-7 cells. wjpls.org Flavonoids, the class of compounds to which this compound belongs, are generally known for their anti-cancer properties. wjpls.org However, specific detailed mechanistic studies elucidating the anti-proliferative activity of this compound, such as its effects on cell cycle arrest, apoptosis induction, or specific signaling pathways in various cancer cell lines, were not identified in the provided search results.

Exploration of Anti-inflammatory Mechanisms in Cellular Systems

As a flavonoid, this compound is part of a class of compounds recognized for their anti-inflammatory properties. wjpls.org Flavonoids have been suggested to influence anti-inflammatory mechanisms by inhibiting reactive oxygen or nitrogen compounds. wjpls.org They are also proposed to inhibit the pro-inflammatory activity of enzymes involved in free radical production, such as cyclooxygenase, lipoxygenase, or inducible nitric oxide synthase, and to modulate intracellular signaling pathways in immune cells. wjpls.org Despite these general characteristics of flavonoids, specific mechanistic studies detailing this compound's anti-inflammatory actions in cellular systems, including its direct impact on inflammatory mediators or signaling pathways, were not found in the provided search results.

In Vivo Animal Models for Mechanistic Insights

In vivo animal models provide a comprehensive understanding of a compound's effects within a complex biological system, offering insights into its molecular actions in disease contexts. This subsection addresses the mechanistic investigations of this compound in animal models.

Mechanistic Investigations in Models of Neurodegenerative Diseases

While various animal models exist for studying neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, and are instrumental in elucidating disease mechanisms and testing potential neuroprotective compounds nih.govstanford.edufrontiersin.orginvivobiosystems.com, specific mechanistic investigations of this compound in these in vivo models were not identified in the provided search results. Therefore, detailed research findings on this compound's molecular actions in the context of neurodegenerative diseases in animal models are not available from the retrieved information.

Assessment of this compound's Molecular Actions in Metabolic Disorders

Metabolic disorders, including conditions like diabetes and obesity, are often studied using various in vivo animal models to understand their pathophysiology and assess therapeutic interventions. physiogenex.comnih.govjax.orgfrontiersin.org These studies often focus on molecular mechanisms related to glucose homeostasis, lipid metabolism, and the roles of oxidative stress and inflammation. physiogenex.comfrontiersin.org However, specific assessments of this compound's molecular actions or detailed mechanistic investigations in in vivo models of metabolic disorders were not found in the provided search results.

The chemical compound this compound, a member of the flavonoid class, has garnered attention due to its presence in various medicinal plants known for their diverse biological activities. This compound is chemically identified as 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one, with a molecular formula of C₁₉H₁₈O₉. uni.lu It belongs to the polyketide family, specifically categorized under flavones and flavonols within the lipid class. uni.lu

Natural Occurrence, Isolation, and Dereplication Methodologies of Scaposin

Botanical Sources and Distribution of Scaposin-Producing Species

This compound has been found in diverse plant families, underscoring its varied natural distribution.

This compound was initially identified as a new flavone (B191248) isolated from Hymenoxys scaposa DC researchgate.netacs.org. Hymenoxys scaposa DC, also known by its synonym Tetraneuris scaposa or commonly as Four-nerve daisy, is a low, upright, silvery perennial herb belonging to the Asteraceae (Sunflower Family) wildflower.orgwildflower.orgkswildflower.org. This plant is native to the United States, with distribution ranging from Colorado and Nebraska south through Texas and New Mexico to northeastern Mexico wildflower.orgwildflower.org. It typically grows in dry plains and rocky hillsides wildflower.orgkswildflower.org. The identification of this compound from this species was a significant finding in natural product chemistry researchgate.netacs.org.

This compound has been tentatively identified in Physalis angulata L., an herbaceous plant belonging to the Solanaceae family, widely distributed in tropical, subtropical, and warmer temperate regions globally mdpi.comresearchgate.netcabidigitallibrary.org. Known in traditional medicine for its bioactive compounds, Physalis angulata has been studied for its chemical profile, including flavonoids mdpi.comresearchgate.net. Untargeted chemical profiling using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS-MS) tentatively identified this compound as one of four flavonoids present in both ethanolic and aqueous extracts of Physalis angulata mdpi.comresearchgate.netresearchgate.net. The identification was based on its molecular formula (C₁₉H₁₈O₉) and characteristic mass spectrometry data mdpi.comresearchgate.net.

The following table details the tentative identification of this compound in Physalis angulata L. extracts:

| Peak No. | Retention Time (min) | Tentative Identification | Measured Mass [M-H]- (m/z) | Theoretical Mass (m/z) | Accuracy |

| 15 | 7.95 | This compound (C₁₉H₁₈O₉) | 389.08781 | 390.09509 | 0.23 |

| researchgate.net |

This compound has been detected in Conocarpus lancifolius Engl., a flowering tree from the Combretaceae family, primarily found in coastal areas of Africa and the Arabian Peninsula, and also cultivated in regions like Pakistan mdpi.com. This species is traditionally used for various ailments and is known to contain diverse phenolic compounds and flavonoids mdpi.commdpi.comresearchgate.net. Its presence in Conocarpus lancifolius leaf aqueous extract (CLAE) was revealed through LC-ESI-MS/MS profiling mdpi.com. Molecular docking studies have also indicated that this compound, among other compounds, exhibits strong binding affinities towards target proteins like human Acetylcholinesterase (hAChE), suggesting its potential pharmacological relevance mdpi.comresearchgate.net.

This compound has also been reported in Crocus sativus L., commonly known as saffron, a highly valued spice derived from the dried stigmas of its flowers researchgate.netresearchgate.netmdpi.com. While saffron is primarily recognized for its apocarotenoids such as crocin, picrocrocin, and safranal, it also contains a variety of other bioactive compounds, including flavonoids and anthocyanins researchgate.netresearchgate.netmdpi.complantae.org. This compound was detected in the LC-DAD-MS (ESI+) analysis of Crocus sativus petal extracts, further expanding the known botanical sources of this flavone researchgate.netresearchgate.net.

Advanced Chromatographic Techniques for this compound Isolation and Purification

The isolation and purification of natural products like this compound from complex plant matrices typically involve sophisticated chromatographic methodologies. These techniques are crucial for separating the target compound from numerous co-occurring metabolites nih.govinterchim.compolypeptide.com.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of chemical compounds, including flavonoids like this compound, from natural sources interchim.comsigmaaldrich.comscispace.comthermofisher.com. HPLC offers high resolution and purity, making it suitable for both analytical identification and preparative isolation sigmaaldrich.comthermofisher.com.

The principle of HPLC relies on the differential affinities of compounds for a stationary phase and a mobile phase interchim.com. For natural product isolation, various modes of HPLC can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most powerful and commonly used method for peptide and natural product purification, utilizing hydrophobic interactions as the main separation principle polypeptide.comscispace.comthermofisher.com. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds retaining longer on the non-polar stationary phase sigmaaldrich.com. RP-HPLC is efficient for removing failure sequences and deletions and provides exceptional resolution and purity, often exceeding 85% sigmaaldrich.comthermofisher.com. It is also suitable for large-scale synthesis due to its capacity and resolving properties sigmaaldrich.com.

Ion-Exchange HPLC (IE-HPLC): This method separates compounds based on their net charge, utilizing a salt-gradient mobile phase on a charged stationary phase sigmaaldrich.comscispace.com. IE-HPLC offers excellent resolution for smaller quantities and is particularly effective for compounds with significant secondary structures, as the mobile phase's highly alkaline pH can disrupt hydrogen bonding sigmaaldrich.com.

The initial isolation of this compound from Hymenoxys scaposa DC involved chromatographic methods, indicating the early application of such techniques for its discovery acs.org. While specific detailed HPLC protocols for this compound isolation were not provided in the search results, the general principles of HPLC, particularly RP-HPLC, are widely applicable for the purification of flavonoids due to their diverse polarities and structural characteristics interchim.compolypeptide.comscispace.com. The choice of specific HPLC parameters (e.g., column type, mobile phase composition, flow rate) would be optimized based on the physical and chemical characteristics of this compound and the complexity of the crude extract nih.govinterchim.com.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) for Profiling

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful analytical technique widely employed for the comprehensive profiling of metabolites, including flavonoids, in complex natural extracts and biological samples [Source 19, 22, 28, 32, 37 from previous search]. This technique offers high sensitivity and selectivity, enabling the detection of compounds even at very low concentrations [Source 15 from previous search].

In the context of this compound, UHPLC-ESI-QTOF-MS analysis has been instrumental in its tentative identification in extracts of Physalis angulata researchgate.netresearchgate.netmdpi.com. The chromatographic separation in UHPLC/MS for phytochemical characterization typically involves a C18 column and a mobile phase gradient, often consisting of water and acetonitrile, both containing a small percentage of formic acid mdpi.com. This setup allows for efficient separation and subsequent mass spectral analysis of diverse compounds, including flavonoids like this compound.

UPLC-Q-Orbitrap-MS/MS Guided Isolation Strategies

UPLC-Q-Orbitrap-MS/MS plays a pivotal role in guiding the isolation of bioactive compounds from crude plant extracts [Source 20, 34 from previous search]. This advanced mass spectrometry technique provides high-resolution accurate mass (HRAM) data, which is crucial for the confident identification of compounds and their metabolites [Source 36 from previous search]. It enables the simultaneous quantification of characteristic active compounds and the identification of their compositions [Source 20, 36 from previous search].

For this compound, UPLC-Q-Orbitrap-MS/MS has been utilized in the tentative identification of this flavonoid within extracts of Physalis angulata [Source 4, 20 from previous search, 1, 2, 3]. The precise mass and fragmentation patterns obtained from this method are critical for confirming the presence of known compounds and for guiding the isolation of specific target molecules from complex mixtures, thereby accelerating the discovery process of natural products [Source 20 from previous search].

Spectroscopic and Spectrometric Approaches for this compound Identification

Mass Spectrometry (MS) Techniques (e.g., LC-ESI-MS/MS, GC-MS)

Mass Spectrometry (MS) techniques are indispensable for the identification and structural characterization of this compound. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS) is a hybrid analytical method that combines the separation power of liquid chromatography with the accurate mass analysis capabilities of mass spectrometry [Source 29 from previous search]. This technique is widely used to identify major secondary metabolites in plant extracts [Source 29, 31 from previous search]. For this compound, LC-ESI-QTOF analysis in negative ionization mode has revealed a precursor ion at m/z 389.0875, corresponding to the deprotonated molecule [M-H]- [Source 1 from previous search].

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for the separation and identification of volatile and semi-volatile organic compounds [Source 11, 15 from previous search]. GC-MS can identify unknown compounds by comparing their mass spectra with extensive spectral libraries [Source 14 from previous search]. For this compound, GC-MS data includes characteristic m/z top peaks at 375, 390, and 345 [Source 1 from previous search]. Both LC-ESI-MS/MS and GC-MS offer high sensitivity and robust identification, making them gold standards in analytical chemistry for qualitative and quantitative analysis of complex chemical mixtures [Source 11, 14, 15 from previous search].

Applications of Online Measured Absorption Spectra in Structure Elucidation

Online measured absorption spectra, typically obtained through techniques like HPLC coupled with a Diode Array Detector (DAD), provide valuable information for the structure elucidation of natural compounds, including flavones like this compound [Source 10 from previous search]. Flavones generally exhibit two characteristic absorption bands in their spectra: Band I, typically found in the range of 320-385 nm, and Band II, observed between 250-285 nm [Source 10 from previous search].

For this compound, the presence of methoxyl groups at the C-6 and C-8 positions significantly influences its absorption spectrum. Specifically, these substitutions lead to a bathochromic (red) shift of Band II, moving it to approximately 280 nm, and a hypsochromic (blue) shift of Band I, shifting it to around 330 nm [Source 10 from previous search]. These distinct spectral shifts provide crucial diagnostic information for identifying this compound and differentiating it from other flavones based on its unique substitution pattern.

Quantitative Analysis of this compound in Natural Extracts and Biological Systems

The quantitative analysis of natural products, including this compound, in plant extracts and biological systems is essential for understanding their concentration, distribution, and potential biological activities mdpi.cominnovareacademics.in. While specific quantitative values for this compound itself across various natural extracts are not extensively detailed in the provided literature, the methodologies for such analyses are well-established and broadly applied to flavonoids and other secondary metabolites.

High-Performance Liquid Chromatography (HPLC), often coupled with UV/DAD or mass spectrometry (LC-MS/MS), is a primary technique for the quantitative determination of compounds in complex mixtures [Source 18, 23, 24, 30, 33 from previous search]. These methods enable the separation, identification, and quantification of target analytes by comparing their retention times and spectral data with those of known standards [Source 14 from current search].

For instance, the total flavonoid content in plant extracts can be quantified using validated HPLC methods. In one study, Napoleona imperialis stem bark extract was found to contain 58.240 mg/kg of total flavonoids, while Cudrania tricuspidata leaf extracts showed a total flavonoid content of 8.8% [9, Source 23 from previous search]. LC-ESI-MS analysis has also been used to characterize the chemical profile of Physalis angulata fruit extract, identifying 16 secondary metabolite compounds and determining a total phenolic content of 2.895 mg/g gallic acid japsonline.com. Although this compound was identified in P. angulata extracts through profiling, its specific quantitative amount was not provided in these general characterization studies researchgate.netresearchgate.netmdpi.com.

The ability to accurately quantify natural products is vital for quality control of plant materials and for correlating compound concentrations with observed biological effects [Source 32 from previous search, 16, 17].

Table 1: Chemical Compound and PubChem CID

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 633124 | C₁₉H₁₈O₉ |

Table 2: Spectrometric Data for this compound

| Technique | Ionization Mode | Precursor m/z | Adduct | Daughter Fragments / Top Peaks (m/z) | Retention Time |

| LC-ESI-QTOF | Negative | 389.0875 | [M-H]- | 389.0875, 390.091, 374.0638, 391.0927, 375.0681 | 722.4 sec |

| GC-MS | N/A | N/A | N/A | 375, 390, 345 | N/A |

Table 3: Effect of Oxygenation on this compound's Online Absorption Spectra

| Substitution | Effect on Band I (320-385 nm) | Effect on Band II (250-285 nm) |

| C-6 and C-8 Methoxyl Groups | Hypsochromic shift (around 330 nm) | Bathochromic shift (around 280 nm) |

Biosynthesis and Chemoenzymatic Synthesis of Scaposin and Its Analogs

Chemical Synthesis and Derivatization Strategies for Scaposin

Total Synthesis of this compound

Common strategies for flavone (B191248) synthesis often involve the cyclization of o-hydroxychalcones. This method, analogous to biochemical cyclization pathways, is a widely utilized approach in organic synthesis to obtain various flavonoid compounds, including flavones. sysrevpharm.orgnih.gov Another prominent method is the Baker-Venkataraman rearrangement, which is frequently employed in the synthesis of hydroxy and methoxy (B1213986) flavone scaffolds. scripps.edunih.govresearchgate.net This rearrangement typically involves the base-catalyzed intramolecular transacylation of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization and dehydration to yield the flavone. researchgate.net

Preparation of this compound Derivatives and Analogs for Research

The preparation of this compound derivatives and analogs is crucial for research aimed at understanding structure-activity relationships and exploring their potential applications. Various synthetic strategies allow for structural modulations across the A, B, and C rings of the flavone skeleton. sysrevpharm.org

Key synthetic approaches for preparing flavone derivatives and analogs include:

Modifications of Hydroxyl and Methoxy Groups: The presence of hydroxyl groups on flavones allows for their modification, such as methylation to form methoxylated flavones. scripps.edu Conversely, demethylation can be achieved to introduce free hydroxyl groups, which are often important for biological activities. scripps.edu

Introduction of Diverse Substituents: Researchers can introduce a wide range of electron-withdrawing or electron-donating substituents onto the aromatic rings (A and B) of the flavone. These include halogen atoms (fluorine, chlorine, bromine, iodine), alkyl groups (C1-C10), amino groups (which can bear alkyl and aryl groups), nitro groups, thioether groups, sulfoxide, or sulfone groups. nih.govsysrevpharm.org Bulkier substituents, such as piperidine, can also be grafted onto the A-ring, either directly or via a linker. sysrevpharm.org

Cyclization Reactions: The cyclization of o-hydroxychalcones remains a fundamental method for synthesizing flavones and their derivatives. Depending on the reaction conditions and the precursor structure, this method can yield flavones, flavanones, flavonols, and aurones. sysrevpharm.orgnih.gov

Baker-Venkataraman Rearrangement: As mentioned for total synthesis, this rearrangement is also a versatile tool for creating various hydroxy and methoxy flavone structures, which can then be further derivatized. scripps.edunih.govresearchgate.net

Thiocarbonyl Analogs: The oxygen atom at the C-4 position of the flavone can be replaced with a sulfur atom to form 4-thiocarbonyl analogs, often achieved using reagents like Lawesson's reagent. scripps.edu

Cross-Coupling Reactions: Advanced methods like the Suzuki-Miyaura cross-coupling reaction enable the preparation of new synthetic derivatives substituted at specific positions, such as C-8, with aryl, heteroaryl, alkyl, and boronate substituents. This method has also been used to synthesize biflavonoids connected via C-8.

These synthetic strategies allow for the systematic modification of the flavone core, enabling detailed studies on how structural changes influence the chemical and biological properties of this compound and its related compounds.

Structure Activity Relationship Sar Studies of Scaposin

Identification of Structural Moieties Critical for Biological Function

The biological activity of flavonoids like Scaposin is intrinsically linked to the arrangement and nature of their constituent chemical groups. The core structure of this compound, a flavone (B191248), consists of two phenyl rings (A and B) and a heterocyclic ring (C). The specific arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on these rings, along with the C2-C3 double bond and the C4-keto group in the C ring, are key determinants of its biological effects.

Key structural features of this compound that are likely critical for its biological function include:

The Flavonoid Nucleus: The fundamental C6-C3-C6 skeleton provides the basic framework necessary for interaction with biological targets.

Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for antioxidant activity and for forming hydrogen bonds with target proteins. The hydroxyl groups at C5 and C7 on the A ring, and at C3' on the B ring of this compound are predicted to be significant.

Methoxy Groups: The methoxylation pattern can influence the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The four methoxy groups in this compound are expected to play a role in modulating its activity.

The C2-C3 Double Bond and C4-Keto Group: These features in the C ring are known to be important for the activity of many flavonoids, contributing to the planarity of the molecule and participating in interactions with biological targets.

Table 1: Key Structural Moieties of this compound and Their Postulated Functional Importance

| Structural Moiety | Position(s) | Postulated Functional Importance |

| Flavone Backbone | - | Provides the fundamental scaffold for biological interactions. |

| Hydroxyl Group | C5, C7 | Potential for hydrogen bonding with biological targets; antioxidant activity. |

| Hydroxyl Group | C3' | Likely involved in target binding and antioxidant effects. |

| Methoxy Groups | C6, C8, C4', C5' | Modulates lipophilicity, bioavailability, and metabolic stability. |

| C2-C3 Double Bond | Ring C | Contributes to the planarity and electronic properties of the molecule. |

| C4-Keto Group | Ring C | Acts as a hydrogen bond acceptor in interactions with target molecules. |

Impact of Oxygenation and Methoxylation Patterns on this compound's Activity

The degree and pattern of oxygenation (hydroxyl groups) and methoxylation on the flavonoid scaffold are critical in defining the biological activity of compounds like this compound. The interplay between these functional groups dictates the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which influence its interaction with biological targets.

Studies on other flavonoids have shown that the presence of an additional methoxy group can enhance anti-inflammatory activity. nih.gov For this compound, the specific arrangement of four methoxy groups and three hydroxyl groups is unique. Altering this pattern would likely have a significant impact on its activity. For instance, demethylation to yield additional hydroxyl groups might enhance antioxidant activity but could also decrease cell membrane permeability. Conversely, increasing methoxylation might improve bioavailability but could reduce direct interactions with targets that rely on hydrogen bonding from hydroxyl groups.

The relative positions of these groups are also vital. For example, the catechol-like arrangement of the hydroxyl and methoxy groups on the B-ring of this compound is a feature often associated with potent biological activity in flavonoids.

Computational Approaches to this compound SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound, enabling the prediction of biological activity and the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.netmdpi.com For this compound, a QSAR study would involve synthesizing or computationally designing a library of analogs with systematic variations in their substitution patterns.

The process would involve:

Data Set Generation: Creating a series of this compound derivatives with varied hydroxyl and methoxy group positions.

Descriptor Calculation: For each analog, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the measured biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

A successful QSAR model for this compound could predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising compounds.

The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. nih.govnih.gov This concept can be applied to predict the potential activities of this compound and its derivatives. By comparing the structure of this compound to databases of compounds with known biological activities, it may be possible to infer its potential targets and therapeutic applications.

This approach involves:

Structural Representation: Representing the chemical structure of this compound using molecular fingerprints or other descriptors.

Similarity Searching: Using algorithms to search large chemical databases for molecules with a high degree of structural similarity to this compound.

Activity Inference: If a structurally similar compound has a known biological activity, it can be hypothesized that this compound may exhibit a similar activity.

This method is particularly useful in the early stages of drug discovery for hypothesis generation and for identifying potential off-target effects. The reliability of this approach is dependent on the extent of structural similarity between the compounds being compared. nih.gov

Mechanistic Investigations of Scaposin S Biological Activity

Molecular Target Identification and Validation

Understanding the specific molecular entities with which Scaposin interacts is crucial for defining its biological roles. Research in this area has largely employed computational methods, complemented by in vitro studies of this compound-containing extracts.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Alpha-Amylase, Alpha-Glucosidase)

Molecular docking simulations have indicated that this compound exhibits strong binding affinities towards human Acetylcholinesterase (hAChE). mdpi.com Docking scores for this compound against hAChE have been reported to vary from -7.848 to -15.180 kcal/mol, which is comparable to the FDA-approved drug galantamine (docking score: -9.742 kcal/mol). mdpi.com This in silico evidence suggests this compound's potential as an AChE inhibitor.

While Physalis angulata extracts, known to contain this compound, have demonstrated in vitro inhibitory activity against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Alpha-Amylase, and Alpha-Glucosidase, specific quantitative data (IC50 or Ki values) for isolated this compound against these enzymes are not extensively reported in the available literature. mdpi.comresearchgate.net Studies on these extracts have shown varying effectiveness in inhibiting these enzymes. For instance, aqueous fruit extract of Physalis angulata exhibited AChE inhibition with an IC50 of 2 ± 0.05 μg/mL, and ethanolic stem extract showed BChE inhibitory activity with an IC50 of 51 ± 0.06 μg/mL. mdpi.com

The following table summarizes the molecular docking findings for this compound against hAChE:

| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference Compound (Docking Score) |

| This compound | hAChE | -7.848 to -15.180 | Galantamine (-9.742 kcal/mol) |

Receptor Binding Profiling and Ligand-Protein Interaction Mapping

Interactions with Structural Proteins (e.g., Tubulin Beta Chains)

While tubulin beta chains are critical structural components of microtubules, playing roles in various cellular processes such as cell division, motility, and intracellular transport, direct experimental evidence specifically detailing this compound's interactions with tubulin beta chains is not reported in the current research. nih.govgenecards.orguniprot.org Further investigations would be required to ascertain any direct binding or modulatory effects of this compound on these structural proteins.

Cellular Signaling Pathway Modulation by this compound

Network pharmacology studies have provided insights into the potential modulation of cellular signaling pathways by this compound, particularly in the context of neurological disorders.

Influence on Calcium Signaling Pathways

Network pharmacology investigations have explored that this compound, as a constituent of Conocarpus lancifolius aqueous extract, may influence neurological disorders by interacting with the calcium signaling pathway. mdpi.comuni-freiburg.de Calcium signaling is a fundamental cellular process involved in numerous physiological functions, including neuronal activity and cell survival. mdpi.comnih.gov Disruptions in calcium homeostasis are implicated in various neurodegenerative diseases. mdpi.comnih.gov While the network analysis suggests a potential role for this compound in modulating these pathways, specific experimental data elucidating the precise mechanisms by which isolated this compound influences calcium signaling are not yet detailed in the available literature.

Modulation of Neuroactive Ligand-Receptor Interactions

Similarly, network pharmacology analyses indicate that this compound may exert its effects by modulating neuroactive ligand-receptor interactions. mdpi.comuni-freiburg.de Neurotransmitter receptors are key components of this pathway, playing a pivotal role in the pathophysiology of several brain disorders. uni-freiburg.deplos.orgaging-us.comresearchgate.netnih.gov This suggests a potential for this compound to impact neurotransmission and related neurological functions. However, specific experimental studies detailing the direct modulation of particular neuroactive ligand-receptor interactions by isolated this compound are not currently available.

Effects on Dopaminergic Synapse Pathways

Investigations into the biological activity of this compound suggest its potential influence on neurological disorders, including interactions with dopaminergic synapse pathways. Network pharmacology studies have explored that this compound, among other phytoconstituents, could exert its effects on neurological conditions by interacting with various KEGG pathways, including the dopaminergic synapse pathway peerj.com.

Dopaminergic synapses play a critical role in brain function, particularly in reward-based behaviors, motor control, and cognitive processes. Dopamine neurotransmission, acting in concert with other neurotransmitters like glutamate, regulates excitatory inputs to striatal spiny projection neurons (SPNs), which in turn determine the activity and timing of learned behaviors researchgate.net. While the precise mechanisms by which this compound modulates these pathways are still under active investigation, its predicted interaction highlights a potential area for further research in neuropharmacology.

Potential Roles in Neurodegeneration-Associated Pathways

This compound's potential roles extend to neurodegeneration-associated pathways. Network pharmacology investigations have indicated that this compound may influence neurological disorders by interacting with KEGG pathways related to neurodegeneration and specific conditions such as Alzheimer's disease peerj.com. Neurodegenerative diseases, including spinocerebellar ataxias (SCAs), are characterized by complex pathways leading to neuronal degeneration, often involving dysfunction in gene expression, synaptic transmission, and various intracellular signaling pathways mdpi.com. Defects in transcriptional regulation, protein aggregation and clearance, alterations in calcium homeostasis, and activation of pro-apoptotic routes are among the major etiological roles identified in these conditions, ultimately leading to synaptic neurotransmission deficits and neuronal demise kbase.us. The predicted involvement of this compound in these pathways suggests a potential for neuroprotective effects, warranting further detailed studies to elucidate its specific targets and mechanisms in the context of neurodegenerative processes.

Investigation of Other Key Signaling Cascades

As an O-methylated flavone (B191248), this compound's biological activities may involve modulation of several key intracellular signaling cascades, consistent with the known effects of other flavonoids and methoxyflavones phgfoundation.orgembl.de. Research on related compounds, such as nobiletin (B1679382) (a polymethoxyflavone), has shown involvement in pathways including AMPK, PI3K/Akt, MEK/ERK, NF-κB, and Nrf2/AKT/ERK studyrocket.co.uk.

AMPK (AMP-activated protein kinase) Pathway: Polyphenols, a broader class of compounds to which flavonoids belong, are known to activate the AMPK signaling pathway, influencing lipid metabolism and inhibiting lipogenesis nih.gov. AMPK is a crucial serine-threonine kinase involved in maintaining cellular energy balance nih.gov.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: The PI3K/Akt pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, survival, and metabolism boyertownasd.orgsavemyexams.comillumina.com. Its activation can be influenced by various compounds, and its dysregulation is implicated in numerous diseases.

MEK/ERK (Mitogen-activated protein kinase/Extracellular signal-regulated kinase) Pathway: The MEK/ERK pathway, a subset of the MAPK pathway, plays a central role in regulating cell proliferation, differentiation, and survival studyrocket.co.ukillumina.com.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a key regulator of immune responses and inflammation nih.govboyertownasd.orgsavemyexams.comillumina.com. Its activation can be modulated by various natural compounds.

Nrf2/AKT/ERK Pathways: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of antioxidant and detoxification responses studyrocket.co.ukillumina.com. Activation of the Nrf2-ARE (antioxidant response element) signaling pathway has been associated with hepatoprotective effects nih.gov.

While general information on these pathways and their modulation by flavonoids exists, specific detailed research findings on this compound's direct impact on the activation or inhibition of these signaling cascades (AMPK, PI3K/Akt, MEK/ERK, NF-κB, Nrf2/AKT/ERK) are limited in the current search results. However, this compound has been mentioned in the context of activating the Nrf2/ARE signaling pathway for hepatoprotective effects in studies involving Sansevieria trifasciata extracts nih.gov. Furthermore, network pharmacology investigations have suggested this compound's interaction with the calcium signaling pathway peerj.com.

Gene Expression and Proteomic Studies in Response to this compound

Understanding the comprehensive biological effects of this compound necessitates detailed investigations into its impact on gene expression and protein profiles within cellular systems. Such studies, utilizing transcriptomic and proteomic approaches, can reveal the molecular mechanisms underlying its observed activities.

Transcriptomic Analysis of this compound-Mediated Gene Regulation

Transcriptomic analysis involves the study of the entire set of RNA molecules (the transcriptome) present in a cell or tissue at a given time, providing insights into how genes are working and whether proteins are being produced as expected phgfoundation.orgwikipedia.org. Techniques like RNA sequencing (RNA-seq) allow for the sensitive capture of changes in gene expression and the characterization of various forms of RNA wikipedia.org. This analysis can identify differentially expressed genes (DEGs) in response to compound treatment, revealing specific genes that are up- or down-regulated wikipedia.orgstudyrocket.co.ukfrontiersin.org.

While transcriptomic analysis is a powerful tool for understanding gene regulation phgfoundation.orgwikipedia.orgstudyrocket.co.ukwikipedia.orgfrontiersin.org, specific detailed research findings on this compound's direct impact on gene expression, including lists of specific up- or down-regulated genes or affected pathways, were not found in the conducted searches. Therefore, a data table detailing this compound-mediated gene regulation cannot be provided at this time.

Proteomic Profiling to Identify Protein Level Changes

Proteomic profiling involves the large-scale analysis of proteins, which is essential for understanding biological processes and disease mechanisms kbase.usgordonstate.edu. This approach can reveal changes in protein abundance levels, protein interactions, and the kinetics of protein expression in response to various factors, including chemical compounds peerj.comkbase.usboyertownasd.orggordonstate.edulibretexts.org. Techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS), including tandem mass tag (TMT)-labeled nano-LC-MS/MS, are commonly employed to identify and quantify proteins and their differential expression peerj.comkbase.usboyertownasd.org.

Similar to transcriptomic studies, specific detailed research findings on this compound's direct effects on protein levels or comprehensive proteomic profiles were not identified in the current search results. While proteomic profiling is crucial for understanding cellular responses at the protein level peerj.comkbase.usboyertownasd.orggordonstate.edulibretexts.org, a data table detailing this compound-mediated protein level changes cannot be provided due to the absence of specific data.

This compound's Interaction with Cellular Transport and Metabolic Systems

Cellular transport and metabolic systems are fundamental to maintaining cellular homeostasis and function. Cellular transport mechanisms regulate the passage of solutes, such as ions and small molecules, across biological membranes, which are selectively permeable nih.govsavemyexams.comillumina.comsavemyexams.comnih.gov. These mechanisms can be passive (e.g., diffusion, osmosis, facilitated diffusion) or active, requiring energy expenditure, often in the form of ATP (e.g., primary and secondary active transport, endocytosis, exocytosis) nih.govsavemyexams.comillumina.comsavemyexams.comnih.gov.

Metabolic systems encompass the intricate network of biochemical pathways within a cell that convert nutrients into energy, build complex molecules, and eliminate waste products embl.demdpi.com. These pathways involve a series of enzyme-catalyzed reactions that can be linear or cyclical embl.de.

While the importance of cellular transport and metabolic systems is well-established embl.demdpi.comnih.govsavemyexams.comillumina.comsavemyexams.comnih.gov, specific detailed research findings on how this compound directly interacts with or modulates these systems (e.g., specific transporter proteins it affects, its involvement in particular metabolic pathways, or its impact on cellular energy production) were not found in the conducted searches. General proteomic profiling studies can reveal changes in transporter proteins or altered metabolic pathways in response to various conditions peerj.comgordonstate.edulibretexts.org, but direct data for this compound is not available from the current information.

Investigation of Efflux Transporter Interactions (e.g., P-glycoprotein)

Efflux transporters, notably P-glycoprotein (P-gp), play a critical role in limiting the absorption and increasing the elimination of various drugs and xenobiotics from cells and tissues researchgate.netnih.govmdpi.comevotec.com. P-glycoprotein, also known as ABCB1 or MDR1, is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of structurally diverse compounds out of cells, contributing significantly to multidrug resistance nih.govmdpi.comevotec.com.

Modulation of Drug Metabolizing Enzymes (e.g., Cytochrome P450)

Drug-metabolizing enzymes are crucial for the biotransformation and detoxification of both endogenous and exogenous compounds, including pharmaceutical drugs plos.orgnih.govpharmacologyeducation.orgnih.gov. The cytochrome P450 (CYP) superfamily represents the primary group of phase I drug-metabolizing enzymes, with key isoforms like CYP1A2 and CYP3A4 being responsible for the metabolism of a significant proportion of clinically used drugs plos.orgpharmacologyeducation.orgnih.govnih.govevotec.comstjude.orgnih.govbienta.netmdpi.comsolvobiotech.comnih.gov.

Similar to efflux transporters, the interaction of flavonoids with cytochrome P450 enzymes is a well-established area of research researchgate.net. Flavonoids have been shown to inhibit various CYP enzymes, which can influence the metabolism and pharmacokinetics of co-administered drugs researchgate.netmdpi.com. For instance, certain flavonoids have demonstrated inhibitory effects on CYP3A4 and CYP1A2 researchgate.net.

However, specific detailed research findings or quantitative data, such as IC50 values or kinetic parameters, directly demonstrating this compound's individual modulation (inhibition or induction) of specific cytochrome P450 isoforms (e.g., CYP3A4, CYP1A2) are not provided in the current search results. The available information primarily categorizes this compound as a flavonoid and highlights the general capacity of this chemical class to interact with drug-metabolizing enzymes wjpls.orgresearchgate.net.

Advanced Computational and Theoretical Research on Scaposin

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking and dynamics simulations are integral computational techniques used to model and understand the interactions between a ligand, such as Scaposin, and its target proteins biotech-asia.orgplos.orgnih.govnih.gov. Molecular docking computationally simulates the binding of two molecules, estimating their binding affinity and identifying potential drug targets biotech-asia.org. This method helps predict the optimal binding modes and interaction energies of a ligand within a protein's active site nih.gov.

Research has utilized molecular docking to analyze the interactions of compounds, including this compound, with the catalytic sites of various enzymes, thereby supporting their potential therapeutic applications mdpi.com. In one study, this compound was identified among 12 top-docked chemicals that exhibited strong binding affinities towards human acetylcholinesterase (hAChE) researchgate.net. The docking scores for this compound and other compounds indicated comparable binding strengths to the FDA-approved drug galantamine researchgate.net.

Table 1: Select Molecular Docking Scores for this compound and Reference Compound against hAChE

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Drug (Docking Score) |

| This compound | hAChE | -7.848 to -15.180 | Galantamine (-9.742 kcal/mol) |

Note: Data extracted from a study on Citrullus lanatus seeds phytoconstituents where this compound was one of the top-docked compounds researchgate.net.

Molecular dynamics simulations, on the other hand, provide a more comprehensive understanding of the dynamic behavior of molecular systems over time arxiv.org. These simulations are valuable for studying chemical processes in solution and evaluating the stability and conformational changes of ligand-protein complexes, offering deeper insights beyond static docking poses rsc.orgnih.govrsc.org.

Network Pharmacology and Systems Biology Approaches for Multi-Target Analysis

Network pharmacology and systems biology approaches are increasingly employed to understand the multi-target mechanisms of action of natural compounds like this compound researchgate.netsemanticscholar.orgnih.gov. Network pharmacology integrates bioinformatics and multivariate pharmacology to analyze the intricate connections between natural compounds and their key target proteins nih.gov. This "multi-target and multipathway" perspective is particularly valuable for exploring the complex mechanisms of action of bioactive molecules nih.gov.

Pharmacokinetic Property Prediction via Computational Tools

Computational tools are extensively used to predict the pharmacokinetic (PK) properties of compounds, encompassing their absorption, distribution, metabolism, and excretion (ADME) mdpi.comresearchgate.netnih.gov. This in silico analysis provides crucial insights into how a compound behaves within a biological system, aiding in the early assessment of its drug-likeness and potential for therapeutic development mdpi.commdpi.comjapsonline.com.

The pharmacokinetic properties of identified compounds, including this compound, have been evaluated using computational tools such as Osiris Data Warrior mdpi.comresearchgate.netnih.gov. Such analyses help in identifying compounds that comply with desired pharmacokinetic parameters and discarding those with unfavorable profiles, including potential toxicity risks mdpi.com.

Computational modeling plays a significant role in predicting the absorption and distribution characteristics of compounds. These models assess how a compound is absorbed into the bloodstream and subsequently distributed throughout the body's tissues and organs nih.govnih.gov. While specific detailed absorption and distribution modeling results for this compound are not extensively reported in the provided search results, its inclusion in ADME analyses suggests that these properties were computationally assessed mdpi.comresearchgate.netnih.gov. In some instances, compounds, including this compound, were excluded from further molecular docking analyses if they did not comply with pharmacokinetic evaluation criteria, implying that their predicted absorption and distribution might have been a limiting factor mdpi.com.

Predicting the metabolic fate and excretion pathways of a compound is critical in drug discovery. Computational methods are employed to identify potential sites of metabolism (SOMs) and to elucidate the structures of likely metabolites creative-biolabs.comnih.govresearchgate.net. These in silico approaches can be either ligand-based, relying on the chemical structure of the compound, or structure-based, considering the interactions with metabolizing enzymes like cytochrome P450 (CYP) enzymes creative-biolabs.comnih.gov. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) serve as valuable resources for metabolic pathway information nih.gov.

As a flavonoid, this compound belongs to a class of compounds whose general metabolic patterns have been studied. Flavones, including this compound, are typically absorbed poorly following ingestion and are rapidly excreted in the urine after metabolism wikipedia.org. This general behavior of flavones provides a predictive context for this compound's metabolic and excretion profile based on its chemical class wikipedia.org.

Virtual Screening and De Novo Design for this compound Analogs

Virtual screening (VS) is a powerful computational technique in drug discovery aimed at identifying molecules from large libraries that are most likely to bind to a specific drug target wikipedia.orgvjs.ac.vnnih.govmmsl.cz. The primary goal of VS is to discover molecules with novel chemical structures wikipedia.org. This process involves filtering an immense chemical space to a manageable number of compounds for further experimental validation, thereby saving time and resources wikipedia.orgvjs.ac.vn.

VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) wikipedia.orgmmsl.czsygnaturediscovery.com. SBVS involves docking millions of compounds into the binding site of a target protein, while LBVS searches for compounds structurally similar to known active molecules wikipedia.orgsygnaturediscovery.com. Although specific studies detailing the virtual screening of this compound or the de novo design of its analogs were not found in the provided search results, these computational methodologies are highly relevant for a natural product like this compound. Given its identified biological activities and potential as a lead molecule, virtual screening could be applied to discover new compounds that mimic or enhance this compound's desirable properties, or to identify novel targets for this compound itself. De novo design, on the other hand, could be employed to rationally design new chemical entities that are inspired by this compound's scaffold but possess improved potency, selectivity, or pharmacokinetic profiles.

Future Research Directions and Translational Perspectives for Scaposin

Development of Scaposin as a Chemical Probe for Biological Research

The development of chemical probes is a critical area in chemical biology, enabling scientists to investigate the function of specific proteins and validate potential drug targets within native cellular environments mdpi.commskcc.org. Chemical probes are typically well-characterized small molecules, often inhibitors, designed to selectively modulate a particular protein target mdpi.comresearchgate.netthermofisher.kr. Key criteria for high-quality chemical probes include high potency (affinity below 100 nM for the primary target) and significant selectivity (at least tenfold selectivity against related targets) columbia.edu.

Given this compound's classification as a flavonoid nih.gov, a class of natural products known for their diverse biological activities and interactions with various biomolecules, it presents a promising scaffold for chemical probe development nih.govmdpi.com. Flavonoid-based chemical probes have already been successfully developed for target identification, such as a neuroprotective flavonoid hybrid used in activity-based protein profiling to elucidate intracellular targets in Alzheimer's disease research nih.govresearchgate.net. The design of such probes often involves modifications to allow for selective and covalent capture of relevant enzymes or proteins mdpi.com.

Future research could focus on synthesizing this compound derivatives with specific modifications to enhance its potency, selectivity, and cell permeability. Techniques like activity-based protein profiling (ABPP) could then be employed to identify its direct protein targets, providing crucial insights into its mechanism of action. This would involve designing this compound-based probes with tags (e.g., biotin, fluorescent labels) that enable the isolation and identification of interacting proteins via mass spectrometry or other biochemical assays mskcc.orgmdpi.comresearchgate.net. Such efforts would transform this compound from a compound with observed activities into a precise tool for dissecting biological pathways.

Integration of Omics Data for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)

A comprehensive understanding of this compound's biological roles and mechanisms necessitates the integration of multi-omics data, particularly metabolomics and proteomics. Multi-omics approaches combine data from various platforms, such as metagenomics, metabolomics, transcriptomics, and proteomics, to provide deeper biological insights and a holistic view of complex biological systems frontiersin.orgbiotechrep.ir.

Metabolomics, the large-scale study of metabolites, can reveal functional insights and health outcomes, while proteomics focuses on identifying and quantifying proteins and their interactions frontiersin.orginteresjournals.org. The close relationship between the proteome and metabolome, where many metabolite levels are directly regulated by proteins/enzymes, makes their integrated analysis particularly powerful interesjournals.org. The METASPACE platform, for instance, already includes this compound in its metabolite annotation, indicating its presence in metabolomics datasets researchgate.net.

Integrating metabolomics data, which could profile changes in endogenous metabolites upon this compound exposure, with proteomics data, which would identify altered protein expression or post-translational modifications, could elucidate the precise metabolic pathways and protein networks influenced by this compound. This integrated analysis can move beyond simple pathway mapping to generate hypotheses on how metabolic phenotypes are regulated and identify targetable functional mechanisms biotechrep.irinteresjournals.org. Advanced bioinformatics tools and machine learning applications are crucial for analyzing these complex datasets, allowing researchers to uncover intricate patterns and interactions that might be missed by single-omics analyses frontiersin.orgbiotechrep.ir. The Paired Omics Data Platform, a community initiative, highlights the importance of standardizing links between genomic and metabolomics data to facilitate natural product discovery and large-scale genome-metabolome associations encyclopedia.pub.

Exploration of this compound's Role in Plant Chemical Ecology and Defense Mechanisms

As a flavonoid, this compound is a secondary metabolite found in plants nih.govnih.gov. Plant secondary metabolites, including flavonoids, play crucial roles in plant chemical ecology and defense mechanisms against various biotic and abiotic stresses nih.govmdpi.cominteresjournals.orgnih.govscitechnol.com. Plants, being sessile, have evolved sophisticated defense strategies involving the production of these compounds to cope with herbivores, pathogens, and environmental challenges like UV radiation, drought, and temperature extremes nih.govmdpi.comresearchgate.netinteresjournals.orgscitechnol.comfrontiersin.orgnih.gov.

Flavonoids contribute to plant defense through several mechanisms:

Antioxidant Properties : They scavenge reactive oxygen species (ROS) generated by pathogens or environmental stresses, thus protecting plant cells from oxidative damage nih.govmdpi.comscitechnol.com.

Antimicrobial Activity : Many flavonoids exhibit direct antimicrobial properties, inhibiting the growth of bacteria and fungi nih.govinteresjournals.orgscitechnol.com.

Deterrent Properties : They can act as feeding deterrents against herbivores, making plants unpalatable or toxic nih.govinteresjournals.orgscitechnol.com.

Signaling : Flavonoids can participate in plant signaling, including inducing hypersensitivity reactions and programmed cell death at infection sites nih.gov. They can also act as allelochemicals, influencing interactions with other organisms scitechnol.com.

Future research on this compound should investigate its specific contributions to these defense mechanisms. This could involve studying its accumulation patterns in different plant tissues under stress conditions, identifying the enzymes involved in its biosynthesis in its natural host (e.g., Physalis angulata L.), and evaluating its direct effects on plant pathogens or herbivores in controlled experiments. Understanding this compound's precise ecological role could inform strategies for enhancing plant resilience and developing natural pesticides interesjournals.orgscitechnol.com.

Sustainable Production of this compound through Advanced Bioengineering Strategies

The conventional extraction of natural products like this compound from plants can be resource-intensive, limited by biomass availability, and subject to environmental variability researchgate.netencyclopedia.pubnih.gov. Advanced bioengineering strategies offer a promising alternative for the sustainable and scalable production of flavonoids and other valuable plant secondary metabolites frontiersin.orgbiotechrep.irresearchgate.netencyclopedia.pubnih.gov.

Key bioengineering approaches for flavonoid production include:

Metabolic Engineering : This involves optimizing biosynthetic pathways in host organisms, often microorganisms like yeast or bacteria, to increase the yield of desired compounds biotechrep.irresearchgate.netnih.gov. Strategies include overexpression of key biosynthesis genes, gene knockdown to eliminate competing pathways, and increasing the availability of precursors researchgate.netnih.gov.

Synthetic Biology : This field allows for the rational design and reconstruction of entire biosynthetic pathways in engineered microbes or even plants frontiersin.orgbiotechrep.irresearchgate.netnih.gov. It offers advantages such as low energy requirements, high product purity, and reduced waste emissions compared to chemical synthesis encyclopedia.pubnih.gov.

Chassis Optimization : Selecting and optimizing the microbial host (chassis) is crucial for efficient production. This includes modifying or deleting non-essential genes and optimizing gene expression levels biotechrep.ir.

Co-culture Engineering : This emerging approach utilizes two or more engineered microbial strains to reconstruct complex biosynthetic pathways, overcoming limitations of monoculture systems nih.gov.

For this compound, future research could focus on elucidating its complete biosynthetic pathway in its natural plant source. Once the genes encoding the enzymes involved in this compound biosynthesis are identified, they can be transferred and expressed in microbial cell factories (e.g., Saccharomyces cerevisiae or Escherichia coli) biotechrep.irresearchgate.netnih.gov. This would allow for controlled and efficient production of this compound, potentially leading to higher yields and reduced environmental impact. Furthermore, advanced techniques like CRISPR interference could be employed to fine-tune metabolic fluxes and direct resources towards this compound production researchgate.net. The development of biosensor-based high-throughput selection methods would also enable the identification of highly productive strains, accelerating the optimization process researchgate.net.

Q & A

Q. What are the established protocols for isolating and purifying Scaposin from natural sources, and how do variations in extraction methods impact yield and purity?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or GC-MS for purification. Yield and purity are influenced by solvent polarity, temperature, and plant material pretreatment. For reproducibility, document extraction parameters (e.g., solvent-to-sample ratio, centrifugation speed) and validate purity using spectroscopic (NMR) and mass spectrometry .

Q. What standardized assays are recommended for quantifying this compound in biological matrices, and how are potential matrix interferences addressed?

Methodological Answer: Use ELISA or LC-MS/MS for quantification due to their specificity. Matrix effects (e.g., protein binding in plasma) are mitigated via sample pretreatment: solid-phase extraction, dilution, or internal standardization (e.g., deuterated this compound analogs). Validate assays for linearity, recovery, and limit of detection using spiked samples .

Q. How do researchers design in vitro experiments to assess this compound’s baseline cytotoxicity, and what controls are critical for validating results?

Methodological Answer: Use cell viability assays (MTT, ATP luminescence) with dose-response curves (1–100 µM range). Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (e.g., DMSO). Normalize data to untreated cells and account for batch variability by repeating experiments across multiple cell passages .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s interaction with [specific target, e.g., NF-κB] across different cell lines?

Methodological Answer: Discrepancies may arise from cell-specific signaling contexts. Conduct comparative studies using isogenic cell lines or primary cells. Employ techniques like RNA-seq to identify co-expressed pathways and CRISPR knockouts to validate target specificity. Use orthogonal methods (e.g., co-immunoprecipitation and fluorescence resonance energy transfer) to confirm binding .

Q. How can researchers optimize pharmacokinetic studies of this compound to address its low bioavailability in rodent models?

Methodological Answer: Use lipid-based nanoformulations or prodrug derivatives to enhance solubility. Employ staggered sampling (e.g., 0.5, 1, 2, 4, 8 hr post-administration) and measure plasma/tissue concentrations via LC-MS. Include bile-duct cannulated models to assess enterohepatic recirculation and use P-glycoprotein inhibitors to evaluate efflux effects .

Q. What statistical approaches are appropriate for meta-analyses of this compound’s efficacy in heterogeneous preclinical studies?

Methodological Answer: Apply random-effects models to account for inter-study variability. Stratify data by model type (e.g., xenograft vs. transgenic), dosage, and endpoints. Use funnel plots and Egger’s regression to assess publication bias. Report I² statistics to quantify heterogeneity .

Q. How should researchers design dose-response experiments to distinguish this compound’s primary pharmacological effects from off-target cytotoxicity?

Methodological Answer: Use a biphasic dose-response design (e.g., 0.1–100 µM) with parallel assays measuring target activation (e.g., kinase activity) and cytotoxicity. Employ siRNA knockdown of the target to confirm mechanism-specific effects. Calculate selectivity indices (IC50 cytotoxicity / IC50 target effect) .

Data Analysis & Interpretation

Q. What methodologies validate this compound’s proposed role in [specific pathway] when transcriptomic and proteomic data show discordance?

Methodological Answer: Integrate multi-omics data using pathway enrichment tools (DAVID, Gene Ontology) and prioritize nodes with consistent changes. Validate via Western blot for protein levels and qRT-PCR for mRNA. Use kinase activity assays or metabolite profiling to assess functional pathway modulation .

Q. How do researchers address batch-to-batch variability in this compound’s bioactivity when synthesizing novel analogs?

Methodological Answer: Standardize synthesis protocols (e.g., reaction time, temperature) and characterize each batch via NMR/HPLC. Use a reference standard (e.g., commercially available this compound) in parallel bioassays. Apply ANOVA to compare bioactivity across batches and exclude outliers with >10% deviation .

Q. What frameworks guide the prioritization of this compound derivatives for further development when structural-activity data are inconclusive?

Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to rank derivatives by predicted efficacy/toxicity. Validate top candidates in secondary assays (e.g., membrane permeability, metabolic stability). Apply decision matrices weighing synthetic feasibility, IP landscape, and in vivo potency .

Tables

Q. Table 1. Key Parameters for this compound Extraction Optimization

| Parameter | Impact on Yield/Purity | Recommended Range |

|---|---|---|

| Solvent Polarity | Higher polarity increases yield but reduces purity | 70–90% ethanol |

| Extraction Time | Prolonged time increases co-extraction of impurities | 2–4 hours |

| Temperature | Elevated temps degrade thermolabile analogs | 25–40°C |

| Centrifugation Speed | Higher speed improves pellet separation | 10,000–15,000 rpm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.